molecular formula C26H44O2 B12532265 18-(Benzyloxy)-3-methyloctadec-1-EN-3-OL CAS No. 848814-60-8

18-(Benzyloxy)-3-methyloctadec-1-EN-3-OL

Cat. No.: B12532265
CAS No.: 848814-60-8
M. Wt: 388.6 g/mol
InChI Key: XOZSTGUQTCEINN-UHFFFAOYSA-N
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Description

18-(Benzyloxy)-3-methyloctadec-1-EN-3-OL is an organic compound characterized by a long carbon chain with a benzyloxy group and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-(Benzyloxy)-3-methyloctadec-1-EN-3-OL typically involves the alkylation of a suitable precursor with benzyl bromide or benzyl chloride under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the benzyloxy group .

Chemical Reactions Analysis

Types of Reactions

18-(Benzyloxy)-3-methyloctadec-1-EN-3-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

18-(Benzyloxy)-3-methyloctadec-1-EN-3-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 18-(Benzyloxy)-3-methyloctadec-1-EN-3-OL involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, leading to modulation of their activity. The double bond and the long carbon chain can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

18-(Benzyloxy)-3-methyloctadec-1-EN-3-OL is unique due to its specific combination of a benzyloxy group, a double bond, and a long carbon chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

848814-60-8

Molecular Formula

C26H44O2

Molecular Weight

388.6 g/mol

IUPAC Name

3-methyl-18-phenylmethoxyoctadec-1-en-3-ol

InChI

InChI=1S/C26H44O2/c1-3-26(2,27)22-18-13-11-9-7-5-4-6-8-10-12-14-19-23-28-24-25-20-16-15-17-21-25/h3,15-17,20-21,27H,1,4-14,18-19,22-24H2,2H3

InChI Key

XOZSTGUQTCEINN-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCCCCCCCCOCC1=CC=CC=C1)(C=C)O

Origin of Product

United States

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